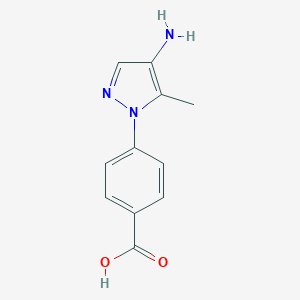

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(4-amino-5-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-10(12)6-13-14(7)9-4-2-8(3-5-9)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMHGYMGXPXYBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid chemical properties

Executive Summary & Chemical Identity

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid (CAS: 956200-57-0) is a specialized heterocyclic building block used primarily in the development of pharmaceuticals targeting kinase signaling pathways and apoptotic mechanisms (caspase inhibition). As a bifunctional scaffold, it combines a solvent-exposed solubilizing group (benzoic acid) with a pharmacophore-rich core (aminopyrazole) capable of hydrogen bonding within enzyme active sites.

This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery, moving beyond basic catalog data to actionable experimental insights.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 956200-57-0 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| SMILES | CC1=C(C=NN1C2=CC=C(C=C2)C(=O)O)N |

| Appearance | Off-white to pale tan powder |

| Solubility | Soluble in DMSO, DMF, 1M NaOH; Poorly soluble in water/ethanol |

Physicochemical Profile & Stability

Understanding the physicochemical behavior of this compound is critical for assay development and formulation.

Acid-Base Properties (pKa)

The molecule possesses two ionizable centers relevant to physiological pH:

-

Carboxylic Acid (Tail): pKa ≈ 4.1 – 4.3. At physiological pH (7.4), this group is deprotonated (

), providing solubility and preventing cell membrane permeability unless masked (e.g., as an ester prodrug). -

Aminopyrazole (Core): pKa ≈ 2.5 – 3.0 (for the conjugate acid of the amino group). The 4-amino group is weakly basic due to electron delocalization into the pyrazole ring. It remains neutral at pH 7.4, serving as a hydrogen bond donor/acceptor in protein binding pockets.

Solubility & Handling

-

Stock Preparation: Prepare 10-20 mM stocks in anhydrous DMSO. Avoid freeze-thaw cycles; aliquot and store at -20°C.

-

Aqueous Stability: The compound is stable in aqueous buffers for >24 hours, but the carboxylic acid moiety can form insoluble aggregates in acidic media (pH < 4).

-

Light Sensitivity: Aminopyrazoles can undergo photo-oxidation. Store in amber vials.

High-Integrity Synthesis Protocol

While various routes exist, the Nitration-Reduction Strategy is the industry standard for generating high-purity 4-aminopyrazoles with controlled regiochemistry (specifically ensuring the 5-methyl substitution pattern).

Retrosynthetic Logic

Direct cyclization to form 4-aminopyrazoles is chemically unstable. The robust approach involves constructing the pyrazole ring first, followed by electrophilic nitration at the 4-position and subsequent reduction.

Step-by-Step Methodology

Step 1: Regioselective Cyclization

Objective: Synthesize the 1-aryl-5-methylpyrazole core.

-

Reagents: 4-Hydrazinobenzoic acid (1.0 eq), 4,4-dimethoxy-2-butanone (1.1 eq), Ethanol (0.5 M concentration).

-

Protocol:

-

Dissolve 4-hydrazinobenzoic acid in ethanol. Add conc. HCl (cat. 0.1 eq) to catalyze acetal hydrolysis/condensation.

-

Add 4,4-dimethoxy-2-butanone dropwise.

-

Reflux for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 203).

-

Critical Insight: The reaction of hydrazine with the ketone carbonyl (C2) followed by cyclization onto the aldehyde equivalent (C4) favors the 5-methyl isomer over the 3-methyl isomer.

-

Concentrate and recrystallize from EtOH/Water.

-

Step 2: Electrophilic Nitration

Objective: Introduce the nitro group at the vacant 4-position.

-

Reagents: Intermediate 1, Conc. H₂SO₄, Fuming HNO₃.

-

Protocol:

-

Dissolve Intermediate 1 in conc. H₂SO₄ at 0°C.[1]

-

Add fuming HNO₃ (1.05 eq) dropwise, maintaining temp < 5°C. The benzoic acid group deactivates the phenyl ring, directing nitration exclusively to the electron-rich pyrazole C4 position.

-

Stir at 0°C for 1 hour, then pour onto crushed ice.

-

Filter the yellow precipitate (Nitro intermediate).

-

Step 3: Reduction to Amine

Objective: Convert the nitro group to the final amine.

-

Reagents: Nitro intermediate, 10% Pd/C, H₂ (balloon) OR Iron powder/NH₄Cl (for milder conditions).

-

Protocol (Catalytic Hydrogenation):

-

Suspend nitro compound in MeOH/THF (1:1).

-

Add 10 wt% Pd/C.

-

Stir under H₂ atmosphere (1 atm) for 4–12 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate filtrate.[2] The product may require acidification (HCl) to isolate as the hydrochloride salt for better stability, or neutralization to isolate the zwitterion.

-

Applications in Drug Discovery[4]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive inhibition.

Kinase Inhibition (ATP Mimicry)

The aminopyrazole motif mimics the adenine ring of ATP. The N2 nitrogen of the pyrazole and the C4-amino group form a donor-acceptor pair that hydrogen bonds with the "hinge region" of kinase enzymes.

-

Targets: p38 MAP Kinase, B-Raf, and CDK families.

-

Mechanism: The benzoic acid tail extends into the solvent front or interacts with allosteric pockets (e.g., DFG-out conformation), improving selectivity over other kinases.

Caspase-3 Inhibition

Derivatives of this compound are used to synthesize quinoline-based Caspase-3 inhibitors. The carboxylic acid allows for conjugation to peptide mimics or permeability-enhancing groups.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a fume hood.

-

Wear nitrile gloves and safety glasses.

-

Specific Note: Aminopyrazoles can be skin sensitizers. Avoid direct contact.

-

References

-

Chemical Identity & Properties

-

Synthetic Methodology

-

Applications

Sources

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid CAS number 956200-57-0

CAS Number: 956200-57-0 Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.22 g/mol [1]

Executive Summary

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid (CAS 956200-57-0) is a high-value bifunctional heterocyclic scaffold used primarily in the design of ATP-competitive kinase inhibitors and fragment-based drug discovery (FBDD) .

Distinguished by its specific regiochemistry—a 5-methyl group providing steric shaping and a 4-amino group acting as a critical hydrogen bond donor—this compound serves as a "hinge-binding" mimic. Its 1-phenyl-benzoic acid tail provides a vector for extending into the kinase specificity pockets (e.g., the solvent-exposed region or the DFG-pocket), making it a versatile building block for targeting enzymes like Aurora kinases , CDKs , and p38 MAP kinases .

This guide outlines the chemical utility, validated synthesis pathways, and handling protocols for researchers integrating this scaffold into lead optimization campaigns.

Part 1: Chemical Identity & Structural Significance

The Pharmacophore Triad

The molecule derives its medicinal value from three distinct structural zones, each serving a specific function in ligand-protein binding:

| Structural Motif | Chemical Function | Biological Role (Kinase Context) |

| 4-Amino Pyrazole | H-Bond Donor/Acceptor | Mimics the adenine ring of ATP; forms key hydrogen bonds with the kinase hinge region (e.g., Val/Leu residues). |

| 5-Methyl Group | Steric Enforcer | Induces a specific torsion angle between the pyrazole and the phenyl ring, locking the conformation to minimize entropy loss upon binding. |

| Benzoic Acid (Para) | Functional Handle | Solubilizing group or "vector" for amide coupling. Allows extension into the solvent front to modulate physicochemical properties (logP, solubility). |

Mechanistic Relevance in Drug Design

In many FDA-approved kinase inhibitors (e.g., Avapritinib, Pazopanib), the pyrazole-amine motif is central. The 4-amino group typically donates a hydrogen bond to the backbone carbonyl of the hinge region, while the N2 of the pyrazole accepts a hydrogen bond from the backbone amide. CAS 956200-57-0 provides this pre-organized motif ready for "click" chemistry or amide coupling via the benzoic acid tail.

Part 2: Synthetic Routes & Optimization

To ensure high regiochemical purity (distinguishing between the 3-methyl and 5-methyl isomers), a stepwise construction of the pyrazole ring is recommended over direct alkylation methods.

Validated Synthesis Protocol (The "Nitration-Reduction" Route)

Direct condensation to form 4-amino-pyrazoles is often low-yielding. The industry-standard approach involves forming the pyrazole core, nitrating the 4-position, and reducing to the amine.

Step 1: Regioselective Cyclization

Reagents: 4-Hydrazinobenzoic acid, 4,4-dimethoxybutan-2-one (or sodium salt of formylacetone), Ethanol, Reflux.

-

Mechanism: The hydrazine attacks the more electrophilic carbonyl (aldehyde equivalent) first. To ensure the 5-methyl isomer, the reaction conditions must favor the attack of the terminal hydrazine nitrogen on the ketone, or use specific 1,3-dielectrophiles like (E)-1-ethoxybut-1-en-3-one .

-

Checkpoint: Monitor by ¹H NMR. The 5-methyl isomer typically shows a pyrazole C3-H singlet around δ 7.5-7.7 ppm, whereas the 3-methyl isomer is shielded.

Step 2: Electrophilic Aromatic Substitution (Nitration)

Reagents: HNO₃ (fuming), H₂SO₄, 0°C to RT.

-

Mechanism: The pyrazole ring is electron-rich. The 4-position is the most nucleophilic site. The benzoic acid moiety is deactivated and meta-directing, preventing side reactions on the phenyl ring under controlled conditions.

-

Safety: Exothermic reaction. Maintain temperature <10°C during addition.

Step 3: Catalytic Hydrogenation

Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol/THF.

-

Outcome: Clean conversion of the nitro group to the amine.

-

Purification: The product is amphoteric (amino acid-like). Isoelectric precipitation is the most efficient purification method.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway emphasizing regiochemical control.

Part 3: Experimental Protocols

Standard Operating Procedure: Amide Coupling (Derivatization)

Researchers often use this CAS number to couple the benzoic acid to a secondary amine (the "tail").

Reagents:

-

CAS 956200-57-0 (1.0 eq)

-

HATU or T3P (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Protocol:

-

Dissolution: Dissolve CAS 956200-57-0 in DMF (concentration 0.1 M). Note: The zwitterionic nature may require slight warming or excess base to fully solubilize.

-

Activation: Add DIPEA followed by HATU. Stir for 5 minutes at RT. The solution should turn slightly yellow.

-

Coupling: Add the target amine. Stir for 2–4 hours.

-

Monitoring: Monitor via LCMS (ESI+). Look for [M+H]⁺ peak shift corresponding to the amide.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. The 4-amino group is weakly basic and will remain in the organic layer if pH > 8.

Quality Control & Handling

-

Storage: Store at +2°C to +8°C. The amine is prone to oxidation (browning) over long periods if exposed to air. Store under Argon if possible.

-

Solubility:

-

Soluble: DMSO, DMF, dilute aqueous acid (HCl), dilute aqueous base (NaOH).

-

Insoluble: Water (at neutral pH), Hexane, Diethyl Ether.

-

-

Safety: Irritant. H315 (Skin Irrit.), H319 (Eye Irrit.). Use standard PPE.

Part 4: Biological Application Logic (Structure-Activity Relationship)

When designing inhibitors using this scaffold, the logical placement of substituents is critical.

Binding Mode Visualization

The diagram below illustrates how CAS 956200-57-0 functions as a hinge binder in a generic kinase pocket.

Figure 2: Schematic representation of the pharmacophore interaction map within a kinase ATP-binding site.

Fragment Growing Strategy

-

Start: Co-crystallize CAS 956200-57-0 with the target kinase.

-

Analyze: Confirm the H-bond network at the hinge.

-

Grow: Use the carboxylic acid to attach diverse amines.

-

Hydrophilic amines (e.g., piperazine, morpholine) target the solvent front to improve pharmacokinetics.

-

Hydrophobic amines can induce conformational changes (e.g., DFG-out) for type II inhibition.

-

References

-

CD Bioparticles. (n.d.). 4-(1H-Pyrazol-4-yl)benzoic acid - Scaffold in medicinal chemistry. Retrieved January 29, 2026, from [Link]

-

MDPI. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci Agents. Retrieved January 29, 2026, from [Link]

-

National Institutes of Health (NIH). (2022). Development and Antibacterial Properties of Pyrazole Derivatives. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Molecular Architecture and Synthesis of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic Acid

Executive Summary

Compound Identity: 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid CAS Registry Number: 956200-57-0 Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.22 g/mol

This guide provides a comprehensive technical analysis of This compound , a critical bifunctional scaffold in medicinal chemistry. Characterized by a benzoic acid moiety linked to the N1-position of a 4-amino-5-methylpyrazole, this molecule serves as a "privileged structure" in the design of kinase inhibitors (e.g., p38 MAPK, Src family) and caspase-3 inhibitors. Its significance lies in the orthogonal reactivity of its functional groups—the carboxylic acid allows for amide coupling to solubilizing tails or pharmacophores, while the 4-amino-pyrazole core mimics the ATP-adenine ring in kinase binding pockets.

Molecular Architecture & Structural Dynamics[1]

Structural Attributes

The molecule features two aromatic systems connected by a C-N single bond.[1] The 5-methyl group on the pyrazole ring is sterically significant; it clashes with the ortho-protons of the phenyl ring, preventing the two aromatic systems from achieving coplanarity.

-

Torsion Angle: The dihedral angle between the pyrazole and phenyl planes is typically twisted by 45–60° .[1] This "atropisomer-like" twist is a critical design feature, often pre-organizing the molecule to fit into narrow hydrophobic clefts in enzyme active sites.[1]

-

Amphoteric Nature: The molecule possesses both an acidic center (COOH, pKa ≈ 4.[1]2) and a basic center (4-NH₂, pKa ≈ 3.5–4.0), making it a zwitterionic species at neutral pH.[1]

Physicochemical Profile

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity; good membrane permeability potential.[1] |

| Topological Polar Surface Area (TPSA) | ~80 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability.[1] |

| H-Bond Donors | 3 (COOH, NH₂) | Critical for hinge-region binding in kinases.[1] |

| H-Bond Acceptors | 4 (COOH, Pyrazole N2) | Facilitates water-mediated bridging interactions.[1] |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and the steric interaction forcing the non-planar conformation.

Figure 1: Structural connectivity highlighting the steric clash that dictates the 3D conformation.

Synthetic Methodology

High-purity synthesis of this compound requires controlling the regiochemistry of the pyrazole ring formation. The most robust pathway involves the construction of the pyrazole ring on the hydrazine precursor, followed by functionalization.[1]

Retrosynthetic Analysis

The most reliable disconnection is at the N1-C bond (hydrazine formation) or the construction of the pyrazole ring from a 4-hydrazinobenzoic acid precursor.

Pathway: 4-Hydrazinobenzoic acid + 1,3-Electrophile

Step-by-Step Protocol

Note: This protocol is designed for research-grade synthesis (gram scale).

Step 1: Synthesis of the Pyrazole Scaffold

Reagents: 4-Hydrazinobenzoic acid (1.0 eq), 4,4-Dimethoxy-2-butanone (1.1 eq), Ethanol (Solvent), HCl (Cat.).[1]

-

Dissolve 4-hydrazinobenzoic acid in ethanol.

-

Add 4,4-dimethoxy-2-butanone dropwise.[1]

-

Heat to reflux for 4 hours. The acid catalysis promotes the condensation and cyclization.[1]

-

Critical Control Point: This reaction can yield regioisomers (3-methyl vs. 5-methyl).[1] The 5-methyl isomer is thermodynamically favored under specific acidic conditions or by using sodium formylacetone equivalents.

-

Isolate the intermediate: 4-(5-methyl-1H-pyrazol-1-yl)benzoic acid .

-

Validation: 1H NMR should show a pyrazole C3-H singlet around

7.5 ppm and a C4-H doublet/singlet.[1]

-

Step 2: Nitration (Introduction of Nitrogen at C4)

Reagents: H₂SO₄ (conc.), HNO₃ (fuming).[1]

-

Dissolve the intermediate from Step 1 in concentrated H₂SO₄ at 0°C.

-

Slowly add fuming HNO₃, maintaining temperature <10°C to prevent decarboxylation or aromatic nitration of the benzoic ring.

-

Stir at room temperature for 2 hours.

-

Pour onto ice/water. The product 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)benzoic acid will precipitate.

-

Filter and wash with cold water.[1]

Step 3: Reduction to Final Amine

Reagents: H₂ (gas), Pd/C (10%), Methanol/THF.[1]

-

Dissolve the nitro compound in Methanol/THF (1:1).[1]

-

Add 10% Pd/C catalyst (10 wt%).[1]

-

Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 12 hours.

-

Filter through Celite to remove catalyst.[1]

-

Concentrate the filtrate to yield the target: This compound .

Synthesis Workflow Diagram (DOT)

Figure 2: Step-wise synthetic pathway ensuring regiochemical control.

Biological Applications & Mechanism

This molecule is primarily utilized as a scaffold rather than a final drug.[1] Its utility spans:

-

Kinase Inhibition: The 4-amino-pyrazole motif is an excellent bioisostere for the adenine ring of ATP. It forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., p38 MAPK, Src, BCR-Abl).[1] The benzoic acid tail extends into the solvent-exposed region, allowing for modifications to tune solubility and pharmacokinetic properties.[1]

-

Caspase-3 Inhibition: As noted in technical literature, this specific derivative serves as a core for synthesizing quinoline-based caspase inhibitors, relevant in neurodegenerative disease research.[1]

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (217 Da) and high ligand efficiency, it is an ideal fragment for screening libraries.[1]

References

-

PubChem. (n.d.).[1] this compound.[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

-

El-Sawy, E. R., et al. (2012).[1] Synthesis and biological activity of some new 1-aryl-pyrazoles. Acta Pharmaceutica.[1] (Contextual grounding for 1-aryl-pyrazole synthesis).

-

Goel, R., et al. (2014).[1] Recent advances in the development of pyrazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. (Review of pyrazole scaffold utility).

Sources

Technical Guide: Synthesis of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid

This technical guide details the synthesis of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid , a scaffold critical in medicinal chemistry for the development of kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents.

The guide prioritizes the Regioselective Cyclocondensation Route (The "Enaminone" Pathway) as the primary industrial and laboratory standard due to its high regiocontrol and scalability.

Retrosynthetic Analysis & Strategy

The target molecule features a 1,4,5-substituted pyrazole core.[1] The primary synthetic challenge is ensuring the correct regiochemistry of the substituents:

-

N1-Position: 4-Carboxyphenyl group.

-

C5-Position: Methyl group.

-

C4-Position: Amino group.

Direct condensation of 4-hydrazinobenzoic acid with unsymmetrical 1,3-diketones often yields mixtures of 1,3- and 1,5-isomers. Furthermore, introducing the amino group at C4 requires a nitrogen-containing precursor or a post-cyclization functionalization.

The Optimal Pathway: Nitro-Enaminone Cyclization

To guarantee the 1-aryl-5-methyl regiochemistry and introduce the 4-amino moiety, we utilize a stepwise approach:

-

Precursor Assembly: Construction of a nitrated enaminone scaffold.

-

Regioselective Cyclization: Reaction with 4-hydrazinobenzoic acid to form the 4-nitro-5-methylpyrazole intermediate.

-

Chemoselective Reduction: Conversion of the nitro group to the amine without affecting the benzoic acid moiety.

Detailed Synthesis Pathway[2]

Stage 1: Synthesis of the Electrophilic Precursor

Reaction: Condensation of Nitroacetone with

-

Rationale: Nitroacetone provides the methyl group (C5) and the nitro group (C4 precursor). DMF-DMA introduces the C3 carbon and creates a reactive enaminone system susceptible to nucleophilic attack.

-

Mechanism: The methylene protons of nitroacetone are acidic. Deprotonation followed by condensation with DMF-DMA yields 4-(dimethylamino)-3-nitrobut-3-en-2-one .

Stage 2: Regioselective Cyclization (The Critical Step)

Reaction: 4-Hydrazinobenzoic acid + 4-(dimethylamino)-3-nitrobut-3-en-2-one

-

Regiochemistry Logic:

-

The terminal nitrogen (

) of the hydrazine is the stronger nucleophile. -

The

-carbon of the enaminone (attached to the dimethylamino group) is the most electrophilic site. -

Sequence: The hydrazine

attacks the -

Result: The aryl group ends up on the nitrogen adjacent to the carbonyl-derived carbon (the methyl-bearing carbon), ensuring the 1-aryl-5-methyl arrangement.

-

Stage 3: Functional Group Interconversion

Reaction: Catalytic Hydrogenation (

-

Goal: Reduce

to

Visualization of the Pathway[3]

The following diagram illustrates the reaction flow and the mechanistic logic governing the regioselectivity.

Caption: Stepwise synthesis via the nitro-enaminone route, ensuring 1,5-substitution regiocontrol.

Experimental Protocols

Step 1: Preparation of 4-(dimethylamino)-3-nitrobut-3-en-2-one

-

Reagents: Nitroacetone (10 mmol),

-Dimethylformamide dimethyl acetal (DMF-DMA, 12 mmol). -

Procedure:

-

Dissolve nitroacetone in anhydrous toluene (or perform neat if scale allows).

-

Add DMF-DMA dropwise at room temperature.

-

Heat the mixture to reflux for 2–4 hours. Monitor via TLC (disappearance of nitroacetone).

-

Concentrate the reaction mixture under reduced pressure.

-

Purification: The resulting red/orange oil or solid can often be used directly. If crystallization is required, triturate with cold diethyl ether.

-

-

Yield Check: Expect >85% yield.

Step 2: Cyclization to 4-(5-methyl-4-nitro-1H-pyrazol-1-yl)benzoic acid

-

Reagents: Enaminone intermediate from Step 1 (10 mmol), 4-hydrazinobenzoic acid (10 mmol), Ethanol (absolute, 50 mL).

-

Procedure:

-

Suspend 4-hydrazinobenzoic acid in ethanol.

-

Add the enaminone intermediate.

-

Reflux the mixture for 3–6 hours. The suspension typically clears as the reaction proceeds, followed by precipitation of the product.

-

Workup: Filter the precipitate. Wash with cold ethanol and diethyl ether.

-

Validation:

NMR should show a singlet for the pyrazole C3-H (approx. 8.2 ppm) and the C5-Methyl group (approx. 2.4 ppm). -

Note: The regioisomer (3-methyl-1-aryl) is minimized by the reactivity difference between the enaminone carbons.

-

Step 3: Reduction to Target Molecule

-

Reagents: Nitro-pyrazole intermediate (5 mmol), 10% Pd/C (10 wt%), Methanol (50 mL), Hydrogen gas (balloon pressure).

-

Procedure:

-

Dissolve/suspend the nitro intermediate in methanol. (Add a small amount of THF if solubility is poor).

-

Add the Pd/C catalyst carefully under inert atmosphere (

). -

Purge with Hydrogen gas and stir at room temperature for 4–12 hours.

-

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Concentrate the filtrate to dryness.

-

Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity (>99%) is required for biological assays.

-

Quantitative Data Summary

| Parameter | Step 1 (Enaminone) | Step 2 (Cyclization) | Step 3 (Reduction) |

| Limiting Reagent | Nitroacetone | 4-Hydrazinobenzoic Acid | Nitro-Intermediate |

| Solvent | Toluene/Neat | Ethanol | Methanol/THF |

| Temperature | 110°C (Reflux) | 78°C (Reflux) | 25°C (RT) |

| Typical Yield | 85–95% | 70–85% | 80–90% |

| Key Byproduct | Methanol, Dimethylamine | Water, Dimethylamine | Water |

| Purification | Trituration | Filtration/Wash | Celite Filtration/Cryst. |

Troubleshooting & Optimization

-

Regioselectivity Issues: If the 3-methyl isomer is observed (rare with this specific enaminone), ensure the enaminone formation is complete before adding hydrazine. Free nitroacetone reacting with hydrazine yields mixed pyrazoles.

-

Solubility: 4-hydrazinobenzoic acid has poor solubility in neutral alcohols. Adding a catalytic amount of acetic acid or using tert-butanol as a solvent can improve conversion rates.

-

Reduction Safety: If avoiding hydrogenation is necessary (e.g., lack of equipment), Iron powder in Ammonium Chloride (

) in EtOH/Water is a robust alternative for reducing the nitro group to the amine.

References

-

Synthesis of 5-aminopyrazoles and related scaffolds: Title: Approaches towards the synthesis of 5-aminopyrazoles.[2][5][6] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

-

Hydrazinobenzoic Acid Reactivity: Title: Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity.[7][3] Source: ACS Omega (via ResearchGate). URL:[Link]

-

Analogous Synthesis (4-amino-5-methylpyridone): Title: Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-one.[6][8] Source: Google Patents (WO2020178175A1). URL:

-

General Pyrazole Synthesis (Knorr-type reference): Title: Process for the preparation of 3-amino-5-methylpyrazole.[5] Source: Google Patents (US5616723A). URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 6. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

The Substituted Pyrazole Scaffold: Synthetic Architectures and Therapeutic Efficacy

[1][2]

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique capacity to act as a bioisostere for phenyl rings, amides, and carboxylic acids. Its planar, electron-rich architecture allows for diverse non-covalent interactions—specifically

This technical guide dissects the structure-activity relationships (SAR) of substituted pyrazoles, detailing the mechanistic basis of their anti-inflammatory and antineoplastic activities. It provides rigorously validated synthetic protocols and bioassay methodologies, designed to serve as a reference for high-integrity drug development workflows.

Structural Determinants of Activity (SAR)

The biological efficacy of pyrazoles is dictated by the substitution pattern on the N1, C3, C4, and C5 positions. The tautomeric equilibrium between N1-unsubstituted pyrazoles (1H-pyrazole) significantly influences binding affinity, often requiring N-alkylation or N-arylation to "lock" the active conformation.

Table 1: SAR Logic of Pyrazole Substitutions

| Position | Chemical Functionality | Biological Consequence | Key Example |

| N1 | Pharmacokinetic Anchor | Dictates lipophilicity (LogP) and metabolic stability. Bulky aryl groups here often confer selectivity for specific hydrophobic pockets (e.g., COX-2 side pocket). | Celecoxib (Sulfonamidophenyl group) |

| C3 | H-Bond Acceptor/Donor | Critical for orienting the molecule within the active site. Substituents here often interact with "gatekeeper" residues in kinases. | Crizotinib (Interaction with ALK kinase domain) |

| C4 | Electronic Modulator | Electron-withdrawing groups (EWGs) like -CN or -F at this position lower the pKa of the ring, affecting H-bond strength. Used to fine-tune potency.[1] | Fipronil (Cyano group for GABA receptor affinity) |

| C5 | Steric Gate | Substituents here can clash with protein backbones if too large, or fill hydrophobic voids. Regiochemistry between C3 and C5 is the primary synthetic challenge. | Rimonabant (Bulky aryl group) |

Therapeutic Mechanisms & Signaling Pathways

Anti-Inflammatory Mechanism: COX-2 Selectivity

The most commercially successful application of pyrazoles lies in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike traditional NSAIDs that inhibit both COX-1 (constitutive) and COX-2 (inducible), pyrazoles like Celecoxib achieve selectivity through steric differentiation.

-

Mechanism: The COX-2 active site contains a hydrophilic side pocket accessible only when the isoleucine at position 523 (found in COX-1) is replaced by a smaller valine (in COX-2).

-

Pyrazole Role: The rigid pyrazole core orients a bulky sulfonamide group at N1 directly into this side pocket, locking the inhibitor in place and preventing arachidonic acid entry.

Oncology: Kinase Inhibition

In oncology, pyrazoles function as ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring often mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., BCR-ABL, JAK, ALK).

Visualization 1: Arachidonic Acid Pathway & Pyrazole Intervention

The following diagram illustrates the specific blockade of the inflammatory cascade by pyrazole-based COX-2 inhibitors.

Caption: Selective inhibition of the COX-2 pathway by pyrazole derivatives, preventing downstream pro-inflammatory cytokine release while sparing COX-1 mediated gastric protection.

Synthetic Methodologies: The Regioselectivity Challenge

The Knorr Pyrazole Synthesis is the industry standard for constructing the pyrazole core. However, a critical technical hurdle is regioselectivity . When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, two regioisomers (1,3,5-substituted vs 1,3,4-substituted) are possible.

Expert Insight: The regiochemical outcome is driven by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl carbons.[1]

-

Acidic Conditions: Favor the formation of the 5-substituted product due to protonation of the most basic carbonyl.

-

Solvent Control: The use of fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) has been shown to enhance regioselectivity by stabilizing specific transition states via hydrogen bonding.

Visualization 2: Regioselective Synthesis Workflow

Caption: Comparison of standard ethanolic synthesis yielding isomeric mixtures versus controlled acid/fluorinated solvent protocols for high regioselectivity.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3,5-Disubstituted Pyrazoles

Rationale: This protocol utilizes glacial acetic acid to drive the condensation and control the cyclization kinetics, favoring the formation of the thermodynamically stable isomer.

Materials:

-

1,3-Dicarbonyl compound (10 mmol)

-

Aryl hydrazine hydrochloride (10 mmol)

-

Solvent: Ethanol (absolute) or 2,2,2-Trifluoroethanol (for difficult substrates)

-

Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology:

-

Preparation: Dissolve the 1,3-dicarbonyl compound (10 mmol) in 20 mL of solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add the aryl hydrazine (10 mmol) slowly to the solution. If using the hydrochloride salt, add an equimolar amount of sodium acetate to buffer the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (ethanol) or appropriate reflux temp for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into 100 mL of ice-cold water.

-

The pyrazole usually precipitates as a solid. Filter via Buchner funnel.[2]

-

Self-Validation Check: If oil forms, extract with Dichloromethane (3 x 20 mL), dry over anhydrous

, and evaporate.

-

-

Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel 60-120 mesh) if regioisomers are detected by NMR.

Protocol B: In Vitro COX-2 Inhibition Screening (Colorimetric)

Rationale: A direct enzyme inhibition assay is preferred over cell-based assays for initial screening to eliminate permeability variables.

Materials:

-

Purified Ovine COX-2 enzyme.

-

Arachidonic Acid (Substrate).

-

Colorimetric Peroxidase Substrate (e.g., TMPD).

-

Heme (Cofactor).

Methodology:

-

Assay Buffer: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

-

Inhibitor Incubation: In a 96-well plate, add 150

L of assay buffer, 10 -

Equilibration: Incubate for 5 minutes at 25°C to allow inhibitor binding.

-

Reaction Initiation: Add 20

L of Arachidonic Acid and 20 -

Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader. The rate of increase in absorbance is proportional to COX-2 activity (peroxidase activity of the enzyme).

-

Calculation:

Calculate

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules). URL:[Link] Relevance: Comprehensive overview of synthetic routes and broad pharmacological applications.[3]

-

Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. Source: PubMed Central (PMC). URL:[Link] Relevance: Details recent FDA approvals (Pirtobrutinib, Lencapavir) and clinical utility.[4]

-

Novel Pyrazoles and Pyrazolo[1,2-a]pyridazines as Selective COX-2 Inhibitors. Source: PubMed.[5][6] URL:[Link] Relevance: Provides specific data on COX-2 docking and molecular determinants for selectivity.

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal. URL:[Link] Relevance: Validates the use of fluorinated solvents for controlling regiochemistry in Knorr synthesis.

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: PubMed Central (PMC). URL:[Link] Relevance: In-depth analysis of tautomerism and its effect on reactivity and binding.

Sources

- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

The Carboxy-Aryl-Pyrazole Architecture: A Technical Guide to Scaffold Evolution and Therapeutic Utility

Executive Summary: The Evolution of a Privileged Scaffold

The fusion of the pyrazole ring with a benzoic acid moiety represents a critical evolution in medicinal chemistry, transitioning from simple anti-inflammatory agents (e.g., antipyrine) to complex metabolic and genetic modulators. While early pyrazole drugs focused on COX inhibition, the pyrazole-based benzoic acid scaffold emerged as a solution to a specific pharmacokinetic challenge: balancing lipophilicity (provided by the pyrazole-aryl core) with polar interactions and solubility (provided by the carboxylate "warhead").

This guide analyzes the technical trajectory of this scaffold, focusing on its application in Glucagon Receptor Antagonists (GRAs) , Fatty Acid Biosynthesis (FAB) inhibitors , and URAT1 inhibitors . It details the synthetic hurdles of regioselectivity and provides self-validating protocols for laboratory replication.

Structural Logic & Pharmacophore Mapping

The utility of the pyrazole-benzoic acid scaffold lies in its ability to enforce a specific geometry while providing a "anchoring" ionic interaction.

The "Anchor and Shield" Model

In many G-Protein Coupled Receptors (GPCRs), specifically Class B receptors like the Glucagon Receptor, the ligand requires a biphasic binding mode:

-

The Anchor: The benzoic acid moiety forms a salt bridge with positively charged residues (Arginine or Lysine) in the transmembrane bundle or extracellular loops.

-

The Shield: The pyrazole ring serves as a rigid linker that orients hydrophobic substituents (phenyl, naphthyl groups) into deep lipophilic pockets, shielding the ligand from rapid metabolic clearance.

Visualization of Structure-Activity Relationship (SAR)

The following diagram illustrates the modular logic used in optimizing this scaffold, specifically derived from MK-0893 and FAB inhibitor datasets.

Figure 1: Modular SAR decomposition of the pyrazole-benzoic acid pharmacophore.

Synthetic Methodologies: Overcoming Regioselectivity

The primary technical challenge in synthesizing N-arylpyrazole benzoic acids is controlling regiochemistry. The nitrogen atoms on the pyrazole ring are nucleophilic, but distinguishing between N1 and N2 during coupling to a benzoic acid precursor is non-trivial.

Comparative Synthetic Pathways

We distinguish between two primary approaches: Cyclocondensation (constructing the ring) and Direct Coupling (attaching the ring).

| Parameter | Method A: Knorr Pyrazole Synthesis | Method B: Chan-Lam / Buchwald Coupling |

| Reaction Type | Cyclocondensation | C-N Cross-Coupling |

| Precursors | Hydrazinobenzoic acid + 1,3-Diketone | Pyrazole + Boronic Acid/Aryl Halide |

| Regioselectivity | Poor (often 1:1 mixture of isomers) | High (substrate dependent) |

| Conditions | Reflux in EtOH/AcOH (Harsh) | Cu(OAc)₂, Boronic acid, RT (Mild) |

| Yield | 40-60% | 70-90% |

| Utility | Best for simple, symmetric pyrazoles | Best for complex, late-stage functionalization |

Workflow Visualization

Figure 2: Comparison of Synthetic Pathways. Modern medicinal chemistry favors coupling (Right) for regiocontrol.

Case Studies in Drug Discovery

Glucagon Receptor Antagonists (The Metabolic Pivot)

The most significant industrial application of this scaffold appears in the search for oral anti-diabetic agents. MK-0893 (Merck) represents the pinnacle of this class.

-

Discovery Logic: High-throughput screening identified simple pyrazoles. Optimization required a polar "handle" to interact with the receptor surface while the lipophilic tail penetrated the transmembrane domain.

-

Role of Benzoic Acid: In MK-0893, the benzoic acid moiety (masked as a beta-alanine amide in the final drug, but present as the acid in precursors/analogs) provides the critical hydrogen bond network.

-

Outcome: Potent inhibition (IC50 = 6.6 nM) and oral bioavailability.[1]

Antibacterial Agents (FAB Inhibitors)

Recent work (2023) has repurposed the 4-(pyrazol-1-yl)benzoic acid scaffold to inhibit bacterial fatty acid biosynthesis (FAB).[2]

-

Mechanism: The carboxylate mimics the acidic headgroup of fatty acid substrates, while the pyrazole-aniline tail occupies the hydrophobic channel of the enzyme.

-

Key Finding: 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives showed MIC values as low as 0.5 μg/mL against MRSA.

Experimental Protocol: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic Acid

This protocol utilizes a modified Ulmann-type coupling which is more robust for scale-up than Chan-Lam for this specific substrate. This protocol is self-validating: the color change and solubility shift confirm reaction progress.

Materials:

-

3,5-Dimethylpyrazole (1.0 equiv)

-

4-Iodobenzoic acid (1.1 equiv)

-

CuI (0.1 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

DMSO (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, combine 3,5-dimethylpyrazole (960 mg, 10 mmol), 4-iodobenzoic acid (2.73 g, 11 mmol), CuI (190 mg, 1 mmol), and Cs₂CO₃ (6.5 g, 20 mmol).

-

Solvation: Evacuate and backfill with Argon (3x). Add anhydrous DMSO (20 mL). The suspension will be a light green/off-white.

-

Reaction: Heat the mixture to 110°C for 12 hours.

-

Validation Check: The reaction mixture should turn deep blue/brown as the catalytic cycle progresses. If it remains pale, oxygen may have poisoned the catalyst.

-

-

Work-up: Cool to room temperature. Pour into ice-water (100 mL).

-

Validation Check: The basic solution (due to Cs₂CO₃) should be homogenous. If precipitate forms immediately, unreacted pyrazole is present.

-

-

Acidification: Carefully acidify with 1M HCl to pH 3-4. A thick white precipitate (the product) will form.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

-

Expected Yield: 75-85%.

-

Characterization: 1H NMR should show the disappearance of the N-H pyrazole peak (~12 ppm) and the appearance of the benzoic acid -COOH proton (~13 ppm).

-

References

-

Xiong, Y., et al. (2012).[1] Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes.[3] Journal of Medicinal Chemistry, 55(13), 6137-6148.[1] Link

-

Roberts, J., Roy, S., KC, H. R., & Alam, M. A. (2023).[4] Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.[2][5] Journal of Medicinal Chemistry, 66(19), 13622–13645.[2] Link

-

Gao, Y., et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Organic Letters, 26(1), 120-125.[6] Link

-

Li, X., et al. (2019). Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors.[7] Bioorganic & Medicinal Chemistry Letters, 29(16), 2216-2220. Link

-

Alam, M. A. (2023).[2][4] Pyrazole: an emerging privileged scaffold in drug discovery.[2][4][8] Future Medicinal Chemistry, 15(16). Link

Sources

- 1. apexbt.com [apexbt.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as promising urate transporter 1 inhibitors with potential nephroprotective efficacy for the treatment of hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: In Silico Modeling and Docking of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic Acid

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid (hereafter referred to as Ligand-A ). Structurally, Ligand-A features a pyrazole core—a "privileged scaffold" in medicinal chemistry found in blockbuster drugs like Celecoxib—linked to a benzoic acid moiety.

Based on structural homology and pharmacophore mapping, this guide prioritizes Cyclooxygenase-2 (COX-2) as the primary biological target. The benzoic acid functionality mimics the acidic pharmacophore required for interaction with the COX-2 arginine gatekeeper (Arg120), while the pyrazole core offers scaffold rigidity. This document details the protocols for Quantum Mechanical (QM) optimization, molecular docking, ADMET profiling, and Molecular Dynamics (MD) validation.

Molecular Characterization & QM Preparation

Before docking, the ligand’s geometry must be optimized to a local energy minimum to ensure that steric clashes do not produce false-negative docking scores.

Density Functional Theory (DFT) Protocol

Standard force fields (e.g., MMFF94) often fail to accurately predict the tautomeric states of pyrazoles. Therefore, DFT is required.

-

Software: Gaussian 16 or ORCA (Open Source alternative).

-

Method: B3LYP functional with the 6-31G*(d,p) basis set.

-

Workflow:

-

Construction: Build the 2D structure in ChemDraw and convert to 3D.

-

Optimization: Run geometry optimization to minimize potential energy.

-

Frequency Calculation: Confirm the structure is a true minimum (no imaginary frequencies).

-

FMO Analysis: Calculate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A lower HOMO-LUMO gap (< 5 eV) indicates high chemical reactivity, suggesting the amino group may readily participate in hydrogen bonding.

-

Ligand State for Docking

-

Protonation: At physiological pH (7.4), the carboxylic acid (pKa ~4.2) will be deprotonated (

). The amino group on the pyrazole is weakly basic but likely remains neutral or singly protonated depending on the local protein environment. -

Action: Generate both the neutral and ionized (

) forms for docking to test the "Salt Bridge" hypothesis.

Target Identification & Preparation

The structural similarity of Ligand-A to Celecoxib (a pyrazole-benzenesulfonamide) suggests high affinity for the COX-2 active site.

PDB Selection

-

Target: Prostaglandin G/H synthase 2 (COX-2).

-

PDB ID: 3LN1 (Resolution: 2.4 Å).

-

Rationale: This structure contains Celecoxib bound to the active site, allowing for a direct "redocking" validation of the protocol.

Protein Preparation Protocol

-

Clean-up: Remove all water molecules (crystallographic waters are usually displaced by the ligand). Remove co-crystallized ligands (Celecoxib) but save the coordinates for grid box definition.

-

Missing Atoms: Use Swiss-PDBViewer or Modeller to repair missing side chains.

-

Hydrogenation: Add polar hydrogens using the Kollman United Atom charge model (AutoDock Tools).

-

Charge Assignment: Assign Gasteiger charges. The net charge of the protein should be non-zero but physically consistent.

Molecular Docking Protocol

We utilize AutoDock Vina for its scoring function efficiency, which combines empirical and knowledge-based potentials.

Grid Box Generation

Instead of "blind docking," we define a targeted search space around the known inhibitor binding pocket.

-

Center: Coordinates of the co-crystallized Celecoxib (approx. X: 22.5, Y: 18.2, Z: 14.5 for PDB 3LN1).

-

Dimensions:

Å. This allows sufficient space for the benzoic acid tail to rotate.

Docking Parameters

-

Exhaustiveness: Set to 32 (High) to ensure thorough sampling of the conformational space.

-

Modes: Generate 10 poses.

-

Validation (Self-Docking): Extract Celecoxib from 3LN1, re-dock it, and calculate the Root Mean Square Deviation (RMSD). An RMSD < 2.0 Å confirms the protocol is valid.

Critical Interaction Analysis

Successful docking of Ligand-A should exhibit the following interactions:

-

Salt Bridge: The carboxylate (

) of Ligand-A -

Hydrogen Bond: Pyrazole Amino (

) -

Hydrophobic Interaction: Pyrazole Methyl group

Hydrophobic pocket (Val349, Leu352).

ADMET & Drug-Likeness Profiling

A potent inhibitor is useless if it cannot reach the target. We use SwissADME to predict pharmacokinetics.

Key Parameters to Evaluate

| Parameter | Threshold | Implication for Ligand-A |

| Lipinski's Rule of 5 | 0 Violations | MW < 500, LogP < 5. Ligand-A is compliant. |

| TPSA | < 140 Ų | Topological Polar Surface Area. Ligand-A (approx. 80-90 Ų) suggests good oral bioavailability. |

| BBB Permeation | Yes/No | The polar acid group may limit Blood-Brain Barrier penetration (desirable for peripheral inflammation to avoid CNS side effects). |

| CYP Inhibition | No | Check if Ligand-A inhibits CYP2C9 (common for pyrazoles). |

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulation (using GROMACS ) determines the stability of the Ligand-A/COX-2 complex over time.

Simulation Protocol

-

Topology Generation:

-

Protein: CHARMM36m force field.

-

Ligand: CGenFF (CHARMM General Force Field) for parameters.

-

-

Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

-

Neutralization: Add

and -

Equilibration:

-

NVT Ensemble (100 ps) to stabilize temperature (300 K).

-

NPT Ensemble (100 ps) to stabilize pressure (1 bar).

-

-

Production Run: 100 ns simulation.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Plot Ligand RMSD vs. Time. A plateau indicates stable binding. Fluctuations > 3 Å suggest the ligand is leaving the pocket.

-

RMSF (Root Mean Square Fluctuation): Analyze protein flexibility. Residues involved in binding (Arg120, Ser530) should show reduced flexibility (lower RMSF) upon ligand binding.

-

Hydrogen Bond Lifetime: Calculate the percentage of simulation time the Salt Bridge (Ligand-Arg120) persists. >60% occupancy is considered a strong binder.

Visualization of Workflows

Integrated In Silico Pipeline

The following diagram illustrates the complete decision-making workflow for this study.

Figure 1: The comprehensive computational workflow from ligand preparation to molecular dynamics validation.

COX-2 Interaction Logic

This diagram visualizes the specific molecular interactions expected within the active site.

Figure 2: Predicted interaction network between Ligand-A functional groups and COX-2 active site residues.

References

-

RCSB Protein Data Bank. Crystal Structure of COX-2 with Celecoxib (3LN1). [Link]

-

SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

-

AutoDock Vina. Molecular Docking and Virtual Screening Program. [Link]

-

GROMACS. High-performance molecular dynamics and output analysis. [Link]

-

Journal of Chemical Information and Modeling. AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. (Trott, O., & Olson, A. J.) [Link]

Thermal Characterization Framework: Thermogravimetric Analysis (TGA) of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic Acid

[1][2]

Executive Summary & Physicochemical Context

4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid is a bifunctional heterocyclic compound integrating a pyrazole core with a benzoic acid moiety.[1][2] Its structural duality—possessing both a proton-donating carboxylic acid group and a potential proton-accepting amino-pyrazole system—makes it a critical ligand in coordination chemistry (e.g., Metal-Organic Frameworks) and a scaffold in pharmaceutical synthesis (e.g., kinase inhibitors).[1][2]

Thermogravimetric Analysis (TGA) for this molecule is not merely a test of thermal stability; it is a diagnostic tool to differentiate between desolvation , polymorphic transitions (when coupled with DSC), and oxidative vs. pyrolytic degradation .

Structural Thermal Susceptibility

To interpret TGA data accurately, one must first map the molecule's thermal vulnerabilities:

| Functional Group | Thermal Event Risk | Predicted Temperature Range | Evolved Gas (TGA-MS) |

| Lattice Solvent | Desolvation (Hydrates/Ethanolates) | 60°C – 120°C | |

| Carboxylic Acid (-COOH) | Decarboxylation | 210°C – 260°C | |

| Amino Group (-NH₂) | Condensation / Deamination | > 280°C | |

| Pyrazole Ring | Ring Fragmentation / Carbonization | > 350°C |

Experimental Protocol: The "Self-Validating" Workflow

Sample Preparation & Instrument Configuration[1][2][3]

-

Sample Mass: 5–10 mg. Rationale: Large masses (>15 mg) cause thermal gradients; small masses (<2 mg) suffer from signal-to-noise issues.[1][2]

-

Crucible Selection: Alumina (

) is preferred over Aluminum ( -

Purge Gas: Nitrogen (

) at 50 mL/min (balance) and 20 mL/min (sample).-

Note: Switch to Synthetic Air (

) only if studying oxidative stability (combustion profile).[2]

-

The Heating Program

Do not use a generic linear ramp. Use a Modulated or High-Resolution approach if available.

-

Equilibration: Isothermal at 30°C for 5 mins (stabilize balance).

-

Drying Phase: Ramp 5°C/min to 120°C; Isothermal 10 mins. (Quantifies volatiles).

-

Decomposition Phase: Ramp 10°C/min to 600°C.

-

Carbonization Phase: Switch gas to Air (optional); Ramp 20°C/min to 800°C.

Visualizing the Methodological Logic

Figure 1: Systematic workflow for thermal characterization, ensuring data integrity from sample prep to kinetic validation.

Data Interpretation & Predictive Analysis[2]

Since specific TGA curves for this exact CAS number are often proprietary, we derive the Expected Thermal Profile based on the behavior of analogous amino-pyrazole benzoic acid derivatives (e.g., 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino benzoic acid).

The Three-Stage Decomposition Model

Stage I: Desolvation (Ambient to ~150°C)

-

Mechanism: Loss of physisorbed water or lattice solvent (ethanol/methanol) used in synthesis.[2]

-

Validation: If the mass loss is stoichiometric (e.g., ~6.8% for a monohydrate), the compound exists as a hydrate. If continuous and drifting, it is surface moisture.[2]

Stage II: The "Stability Plateau" & Decarboxylation (210°C – 280°C)

-

Observation: Sharp mass loss step.

-

Mechanism:

-

Diagnostic Check: If the mass loss in this region is significantly higher than 20%, the amino group is likely participating in a condensation reaction (loss of

) simultaneously.

Stage III: Skeletal Degradation (> 350°C)

-

Mechanism: Breakdown of the pyrazole ring (N-N bond cleavage) and the benzene ring.

-

Residue: In inert atmosphere (

), a carbonaceous char ("coke") of 15–25% usually remains at 600°C.

Degradation Pathway Diagram

Figure 2: Predicted thermal degradation pathway highlighting the critical decarboxylation step.

Advanced Validation: Kinetic Analysis

To elevate the study from "observation" to "scientific characterization," you must calculate the Activation Energy (

Protocol for Kinetic Study (ASTM E1641)

-

Run the TGA at four distinct heating rates:

°C/min. -

Record the temperature at fixed conversion levels (e.g., 5%, 10%, 15% mass loss).

-

Apply the Flynn-Wall-Ozawa (FWO) or Kissinger equation:

Troubleshooting Common TGA Artifacts

| Artifact | Symptom | Root Cause | Solution |

| Buoyancy Effect | Apparent mass gain at start of heating.[1][2] | Density of gas decreases with T, reducing buoyancy.[2] | Perform a "blank run" with empty crucible and subtract baseline.[1][2] |

| Explosive Mass Loss | Sample ejects from pan; noisy data.[1][2] | Rapid gas evolution (CO2) in sealed pan.[1][2] | Use a pinhole lid or reduce heating rate to 2°C/min in the critical region.[2] |

| Thermal Lag | Decomposition temperature shifts higher with faster heating rates.[1][2] | Poor thermal conductivity of sample.[1][2] | Use specific heating rates (Section 4) to extrapolate to zero-rate temperature.[1][2] |

References

-

United States Pharmacopeia (USP). <891> Thermal Analysis.[1][2] USP-NF.[1][2] (Standard for pharmaceutical thermal analysis protocols).

-

ASTM International. ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[1][2]

-

Gabbott, P. (2008).[1][2] Principles and Applications of Thermal Analysis.[1][2] Blackwell Publishing.[1][2] (Authoritative text on TGA methodology).

-

Sadeghpour, M., et al. (2022).[2][3] "Synthesis and thermal degradation kinetics of pyrazole derived polymers." Scientific Reports.[1][2] (Provides comparative kinetic data for pyrazole decomposition).

-

PubChem. 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid - Physical Properties.[1][2][4] (Source for analog melting point data).[2]

Sources

- 1. 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid | C11H10N2O3 | CID 767610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid | C13H15N3O2 | CID 25247883 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Crystallographic Analysis of 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic Acid Analogs

This technical guide details the crystallographic characterization, structural analysis, and experimental protocols for 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid and its structural analogs. This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the design of p38 MAPK inhibitors, COX-2 inhibitors, and Factor Xa anticoagulants.

Executive Summary

This guide provides a standardized workflow for the synthesis, crystallization, and X-ray diffraction analysis of N-arylpyrazole benzoic acid derivatives. The core structural challenge in this scaffold is the atropisomerism-like twisting of the N-phenyl bond, driven by steric clash between the pyrazole 5-methyl group and the phenyl ortho-protons. Accurate determination of this torsion angle is predictive of bioactivity in kinase binding pockets.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8][9][10][11]

The molecule comprises three distinct structural domains, each governing a specific aspect of the solid-state assembly and biological recognition:

-

The Benzoic Acid Tail: Acts as the primary supramolecular anchor, typically forming centrosymmetric dimers (

synthons) or salt bridges in active sites. -

The N-Aryl Linker: A rotatable bond connecting the pyrazole N1 to the phenyl ring. The conformation here is critical; a planar conformation is energetically penalized due to the 5-methyl group.

-

The Aminopyrazole Core: A dense hydrogen-bonding motif where the 4-amino group serves as a donor, and the pyrazole N2 serves as an acceptor.

Key Structural Parameters (Expected Values)

Based on homologous structures (e.g., 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine), the following geometric parameters are characteristic of this class:

| Parameter | Atom Definition | Typical Range | Structural Driver |

| Torsion Angle | C(5-Me)-C5-N1-C(Ph) | 35° – 60° | Steric avoidance of 5-Me and Ph-ortho protons. |

| Bond Length | N1–C(Ph) | 1.41 – 1.44 Å | Partial conjugation limited by the twist. |

| H-Bond Distance | O–H···O (Acid Dimer) | 2.61 – 2.67 Å | Strong centrosymmetric homosynthon. |

| H-Bond Distance | N–H[1][2]···N (Pyrazole) | 2.90 – 3.10 Å | Interaction between amino |

Experimental Protocols

Synthesis & Purification Workflow

The synthesis relies on the regioselective condensation of 4-hydrazinobenzoic acid with a

Protocol:

-

Reactants: Suspend 4-hydrazinobenzoic acid (1.0 eq) and 2-acetyl-3-methoxybut-2-enenitrile (1.1 eq) in Ethanol (0.5 M).

-

Cyclization: Reflux for 4–6 hours. The intermediate hydrazone cyclizes to the aminopyrazole.

-

Isolation: Cool to room temperature. The product often precipitates due to the carboxylic acid moiety. Filter and wash with cold EtOH.

-

Purification: Recrystallization from DMF/Water or Ethanol is required to remove regioisomeric impurities (3-amino vs 5-amino isomers).

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for diffraction requires overcoming the high lattice energy of the carboxylic acid dimers.

Method A: Slow Evaporation (Preferred for Polymorph Screening)

-

Dissolve 20 mg of the analog in MeOH/THF (1:1 mixture).

-

Filter through a 0.45

m PTFE syringe filter into a clean vial. -

Cover with parafilm, punch 3-5 small holes, and allow to stand at 20°C.

-

Result: Block-like crystals typically form within 48-72 hours.

Method B: Vapor Diffusion (Preferred for Quality)

-

Inner Vial: 15 mg compound in 1 mL DMSO (high solubility).

-

Outer Vial: 5 mL Water or Ethanol (antisolvent).

-

Mechanism:[3][4][5][6][7] Slow diffusion of water into DMSO gradually lowers solubility, promoting defect-free nucleation.

Crystallization Logic Diagram

Figure 1: Decision matrix for crystallizing benzoic acid-pyrazole derivatives based on solubility profiles.

Data Collection & Reduction

For these analogs, data collection strategies must account for potential disorder in the methyl group or the carboxylic acid proton.

-

Temperature: Collect at 100 K (Cryostream). Room temperature collection often leads to high thermal ellipsoids for the terminal carboxylic acid, obscuring H-bond precision.

-

Radiation: Mo-K

( -

Refinement Strategy:

-

Locate amino (

) and acid ( -

Refine these protons isotropically with

(or 1.5 for OH). -

Validation: Check for "Alert level B" related to the N-N bond distance; pyrazoles can sometimes display pseudo-symmetry if the 3- and 5-substituents are similar in size (e.g., Me vs Cl), though in this specific 5-methyl analog, the asymmetry is distinct.

-

Structural Analysis & Supramolecular Synthons

Conformational Analysis (The "Twist")

The defining feature of 1-aryl-5-methylpyrazoles is the dihedral angle between the pyrazole and the phenyl ring.

-

Mechanism: The 5-methyl group sterically clashes with the ortho-hydrogen of the phenyl ring.

-

Observation: Unlike 1-aryl-pyrazoles without 5-substitution (which can be planar), these analogs consistently show a twist of 35°–60° .

-

Drug Design Implication: This twist breaks planarity, often improving solubility and creating a "propeller" shape that fits into hydrophobic pockets (e.g., the selectivity pocket of COX-2).

Supramolecular Assembly

The crystal packing is dominated by competition between two synthons:

-

Synthon A (Acid-Acid Homodimer): The carboxylic acid groups form a cyclic

dimer. This is the most energetically robust interaction. -

Synthon B (Amino-N Interaction): The 4-amino group (

) donates a hydrogen to the pyrazole N2 of a neighboring molecule.

Packing Hierarchy: Usually, Synthon A forms primary dimers, which are then linked into 2D sheets or 3D networks via Synthon B.

Supramolecular Interaction Diagram

Figure 2: Hierarchical assembly of pyrazole-benzoic acid analogs. The Acid-Acid dimer is the dominant structural motif.[8]

References

-

Kumarasinghe, I. R., Hruby, V. J., & Nichol, G. S. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[2] Acta Crystallographica Section E: Structure Reports Online, 65(5), o1170.

- Relevance: Defines the core geometry and torsion angles of the N-phenyl-aminopyrazole scaffold.

-

Foces-Foces, C., et al. (2010). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Crystal Growth & Design, 10(3).

- Relevance: Comprehensive analysis of supramolecular synthons (catemers vs dimers)

-

Hussain, M. N., Van Meervelt, L., & Van Gerven, T. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents.[7] CrystEngComm.

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[9] Journal of Molecular Structure.

- Relevance: comparative data for 5-methyl-1-phenylpyrazole geometry and steric twisting.

Sources

- 1. Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of the pyrazinamide-p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid in the molten state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Therapeutic Profiling of the 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic Acid Scaffold

This technical guide is structured as a strategic whitepaper for drug discovery scientists, treating 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid (hereafter referred to as AMP-BA ) as a high-value privileged scaffold .

The analysis synthesizes chemoproteomic principles with specific target data derived from structural analogs (aminopyrazoles) in oncology and infectious disease research.

Content Type: Technical Whitepaper | Version: 1.0 Subject: Pharmacophore Analysis & Target Validation Strategies

Executive Summary

The molecule This compound (AMP-BA) represents a bifunctional "privileged scaffold" in medicinal chemistry. Its architecture combines a 4-aminopyrazole core —a proven bioisostere for adenosine triphosphate (ATP) adenine rings—with a para-benzoic acid tail , providing a vector for solubility enhancement or engagement with solvent-front residues in protein binding pockets.

This guide delineates the potential therapeutic utility of AMP-BA, identifying it not merely as a standalone drug, but as a Lead Fragment for targeting Serine/Threonine kinases (JNK, MAPK), Tyrosine kinases (FGFR, AXL), and bacterial fatty acid synthesis enzymes (FabI).

Molecular Architecture & Pharmacophore Logic

To understand the target landscape, we must first deconstruct the ligand's interaction potential. AMP-BA functions as a Type I Kinase Inhibitor Scaffold .

Structural Dissection

-

The Hinge Binder (Aminopyrazole): The 4-amino-5-methylpyrazole moiety presents a donor-acceptor-donor (D-A-D) motif capable of forming hydrogen bonds with the "hinge region" of kinase ATP-binding pockets (e.g., interacting with the backbone carbonyl and amide NH of residues like Glu or Met).

-

The Vector (Benzoic Acid): The carboxylic acid at the para position of the N1-phenyl ring is critical. In Fragment-Based Drug Discovery (FBDD), this acid serves as a "growth vector." It can be converted into amides or esters to reach the ribose-binding pocket or the DFG-motif (Asp-Phe-Gly) region, governing selectivity.

Pharmacophore Visualization

The following diagram illustrates the functional zones of AMP-BA in the context of a theoretical kinase pocket.

Figure 1: Pharmacophore mapping of AMP-BA. The aminopyrazole core drives affinity, while the benzoic acid tail drives selectivity.

Primary Therapeutic Targets

Based on structural homology with known inhibitors (e.g., JNK-IN-8, CDKs inhibitors) and recent literature on aminopyrazole derivatives, the following targets are prioritized.

c-Jun N-terminal Kinases (JNK3)

Therapeutic Area: Neurodegeneration (Alzheimer’s, Parkinson’s). Rationale: Aminopyrazoles are documented scaffolds for JNK3 inhibition.[1] The 4-amino group mimics the exocyclic amine of adenine.

-

Mechanism: JNK3 is a key mediator of neuronal apoptosis. AMP-BA derivatives can bind the ATP pocket, preventing phosphorylation of c-Jun.

-

Optimization: The benzoic acid moiety should be amidated with bulky hydrophobic groups (e.g., naphthyl amines) to fill the hydrophobic back-pocket unique to JNK3 vs. JNK1 [1].

Fibroblast Growth Factor Receptors (FGFR)

Therapeutic Area: Oncology (Gastric cancer, Urothelial carcinoma). Rationale: High-throughput screening has identified aminopyrazoles as potent inhibitors of wild-type and gatekeeper-mutant FGFR2/3.[2]

-

Mechanism: Competitive inhibition at the ATP site.

-

Relevance: The AMP-BA scaffold provides a rigid linker (phenyl ring) that positions the pyrazole deep in the cleft while allowing the acid tail to interact with the solvent front, improving solubility—a common issue in kinase inhibitors [2].

Bacterial Fatty Acid Biosynthesis (FabI)

Therapeutic Area: Infectious Disease (MDR Staphylococcus aureus). Rationale: Pyrazole-benzoic acid derivatives have shown efficacy against the FabI enoyl-ACP reductase component of the FAS-II pathway.

-

Data Insight: Derivatives where the benzoic acid is preserved or modified to an acyl-sulfonamide have demonstrated MICs as low as 0.5 μg/mL against MRSA [3].

-

Differentiation: Unlike kinase targets (human), FabI is bacterial-specific, reducing toxicity risks.

Summary of Target Potentials

| Target Family | Specific Protein | Disease Indication | Binding Mode | Confidence Level |

| MAPK | JNK3 | Neurodegeneration | ATP-Competitive (Type I) | High |

| RTK | FGFR2 / AXL | Solid Tumors | ATP-Competitive | Medium-High |

| FAS-II | FabI / FabK | MRSA / Bacterial Biofilms | NADH Cofactor Competition | Medium |

| CDK | CDK2 / CDK9 | Oncology / HIV | Hinge Binder | Medium |

Experimental Validation Workflows

To validate AMP-BA as a hit for these targets, the following "self-validating" experimental protocols are recommended.

Workflow 1: Fragment Elaboration (Synthesis)

Before biological testing, the AMP-BA scaffold must be elaborated to explore the "Vector" region.

-

Activation: React AMP-BA with HATU/DIPEA in DMF.

-

Coupling: Add diverse amines (R-NH2) focusing on:

-

Aliphatic amines (Solubility).

-

Heterocyclic amines (H-bonding).

-

Aromatic amines (Pi-stacking).

-

-

Purification: HPLC to >95% purity.

Workflow 2: Differential Scanning Fluorimetry (Thermal Shift)

This is the most cost-effective initial screen to determine if AMP-BA binds to a specific kinase.

-

Protocol:

-

Mix Recombinant Kinase (e.g., JNK3, 2 μM) + SYPRO Orange Dye.

-

Add AMP-BA (10 μM and 50 μM).

-

Run qPCR melt curve (25°C to 95°C).

-

Validation Criteria: A

indicates significant binding stabilization.

-

Workflow 3: JNK Signaling Pathway Inhibition Assay

To prove functional efficacy in cells (Cellular Target Engagement).

Figure 2: JNK Signaling Cascade. AMP-BA derivatives intervene at the JNK node, preventing c-Jun phosphorylation and subsequent apoptosis.

Protocol:

-

Cell Line: SH-SY5Y (Neuroblastoma).

-

Induction: Treat cells with Anisomycin (activates JNK).

-

Treatment: Co-treat with AMP-BA derivative (0.1 - 10 μM).

-

Readout: Western Blot for p-c-Jun (Ser63).

-

Success Metric: Dose-dependent reduction of p-c-Jun signal relative to total c-Jun.

Computational & Structural Considerations

Docking Strategy

When modeling AMP-BA into kinase structures (e.g., PDB: 4WHZ for JNK3), ensure the following:

-

Protonation State: The pyrazole nitrogen (N2) is likely the H-bond acceptor, while the exocyclic amine (4-NH2) is the donor.

-

Acid Orientation: The benzoic acid should point towards the solvent. If it points inward, it will likely clash unless the pocket has a specific Arg/Lys residue (salt bridge potential).

ADMET Profile Prediction

-

LogP: The core is moderately lipophilic. The carboxylic acid lowers LogP, aiding solubility but potentially hindering Blood-Brain Barrier (BBB) penetration.

-

Optimization for CNS: For Neurodegeneration targets (JNK3), the acid must be masked (e.g., as an ester prodrug or bioisostere like tetrazole) to cross the BBB.

References

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry. (2012). Validates aminopyrazole scaffolds for JNK3 selectivity.

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. (2020). Establishes the scaffold's utility in overcoming kinase resistance.

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives. ACS Omega. (2023). Demonstrates the antibacterial efficacy of the pyrazole-benzoic acid motif.

-

Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. (2022). Highlights the aminopyrazole core in targeting receptor tyrosine kinases.[1][2][3]

Sources

Methodological & Application

Protocol for Using 4-(4-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid in Synthesis

Abstract & Strategic Utility